molecular formula C14H20N2O4S B4597928 N-(2-methoxyethyl)-3-(1-pyrrolidinylsulfonyl)benzamide

N-(2-methoxyethyl)-3-(1-pyrrolidinylsulfonyl)benzamide

Cat. No.: B4597928
M. Wt: 312.39 g/mol
InChI Key: KYPOOWWRSOVPJO-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-3-(1-pyrrolidinylsulfonyl)benzamide is a useful research compound. Its molecular formula is C14H20N2O4S and its molecular weight is 312.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.11437830 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis

One area of research involving similar compounds to "N-(2-methoxyethyl)-3-(1-pyrrolidinylsulfonyl)benzamide" focuses on the enantioselective synthesis of piperidines, which are valuable in medicinal chemistry. For example, the study by Calvez, Chiaroni, and Langlois (1998) demonstrates the preparation of N-methoxy-N-methylamide derivatives, highlighting methods that could potentially be applied to the synthesis of related compounds, emphasizing the importance of such synthetic pathways in the development of pharmacologically active molecules Calvez, O., Chiaroni, A., & Langlois, N. (1998).

Anticancer Evaluation

Research into benzamide derivatives, such as those by Mohan, Sridhar, Laxminarayana, and Chary (2021), explores their anticancer activity. These studies have synthesized and tested various N-(pyridin-3-yl)benzamide derivatives for their effectiveness against human cancer cell lines, providing insights into the structural requirements for anticancer activity. This research underscores the potential therapeutic applications of benzamide derivatives in cancer treatment Mohan, G., Sridhar, G., Laxminarayana, E., & Chary, M. (2021).

Supramolecular Chemistry

The study by Lightfoot, Mair, Pritchard, and Warren (1999) on the new supramolecular packing motifs introduces the concept of π-stacked rods encased in triply helical hydrogen-bonded amide strands. This research highlights the potential of benzamide derivatives in constructing novel supramolecular architectures, which could have implications for the development of new materials and nanotechnology applications Lightfoot, M., Mair, F., Pritchard, R., & Warren, J. (1999).

Corrosion Inhibition

The synthesis and characterization of benzamide compounds for corrosion inhibition, as studied by Mishra, Verma, Lgaz, Srivastava, Quraishi, and Ebenso (2018), reveal that certain benzamide derivatives can serve as effective corrosion inhibitors for mild steel in acidic environments. These findings open up new avenues for the application of benzamide derivatives in industrial corrosion protection Mishra, A., Verma, C., Lgaz, H., Srivastava, V., Quraishi, M., & Ebenso, E. (2018).

Organogels and Aggregates

Wu, Xue, Shi, Chen, and Li (2011) discuss the formation of organogels based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides, showcasing the potential of benzamide derivatives in creating materials with specific optical and mechanical properties. This research contributes to the field of material science by exploring the self-assembly and gelation properties of these compounds Wu, H., Xue, L., Shi, Y., Chen, Y., & Li, X. (2011).

Properties

IUPAC Name

N-(2-methoxyethyl)-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-20-10-7-15-14(17)12-5-4-6-13(11-12)21(18,19)16-8-2-3-9-16/h4-6,11H,2-3,7-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPOOWWRSOVPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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